molecular formula C10H12N2O B1581277 3-Phenylpiperazin-2-one CAS No. 5368-28-5

3-Phenylpiperazin-2-one

Cat. No.: B1581277
CAS No.: 5368-28-5
M. Wt: 176.21 g/mol
InChI Key: WKFFHKBGGZHQAX-UHFFFAOYSA-N
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Description

3-Phenylpiperazin-2-one is a heterocyclic organic compound that features a piperazine ring substituted with a phenyl group at the third position and a carbonyl group at the second position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various therapeutic agents .

Scientific Research Applications

3-Phenylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of antidepressant and antipsychotic drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

3-Phenylpiperazin-2-one is classified as having acute toxicity (Category 4, Oral), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 3-Phenylpiperazin-2-one could involve expanding the 3-dimensional chemical space for improving molecular recognition toward a spectrum of biological targets . This encourages the development of new, efficient, and selective methods for accessing the carbon functionalization of the piperazine ring .

Mechanism of Action

Target of Action

3-Phenylpiperazin-2-one, also known as Dropropizine, is primarily targeted towards the cough reflex . It acts as a peripherally acting cough suppressant . The compound has been reported to show anti-cancer activities and apoptosis induction in different types of cancer cells .

Mode of Action

The compound interacts with its targets by suppressing the cough reflex . It acts as a peripheral antitussive, with no action in the central nervous system . This means it works outside of the brain and spinal cord to suppress the cough reflex .

Biochemical Pathways

The compound affects the biochemical pathways related to cough suppression and potentially anti-cancer activities . It has been reported to induce apoptosis in human cervical cancer cells through oxidative stress mediated intrinsic mitochondrial pathway . This involves the generation of intracellular reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of the cough reflex and the induction of apoptosis in cancer cells . The compound has been reported to cause morphological changes, colonies suppression, and inhibition of migration in HeLa cells . It also induces phosphatidylserine externalization, DNA fragmentation, and cell-cycle arrest, indicating ongoing apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s anti-cancer activity has been observed in the specific environment of human cervical cancer cells . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpiperazin-2-one typically involves the cyclization of N-phenylethylenediamine with phosgene or its derivatives. Another common method is the reduction of 3-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine using lithium aluminum hydride .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of protective groups and subsequent deprotection steps are also common to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpiperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    1-Methyl-3-phenylpiperazine: Similar structure but with a methyl group at the nitrogen atom.

    2-Phenylpiperazine: Lacks the carbonyl group at the second position.

    4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine: Contains additional benzyl and methyl groups.

Uniqueness: 3-Phenylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its carbonyl group at the second position and phenyl group at the third position contribute to its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-phenylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFFHKBGGZHQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290689
Record name 3-Phenylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5368-28-5
Record name 5368-28-5
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Record name 3-Phenylpiperazin-2-one
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Record name 3-phenylpiperazin-2-one
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Synthesis routes and methods I

Procedure details

To a solution of α-bromophenylacetic acid (2.15 g, 10 mmol) in ethanol (30 mL) was added 1M HCl in ether (5 mL) and the solution was heated under reflux overnight. The reaction mixture was concentrated to a brown oil (ethyl α-bromophenylacetate), which was used without further purification. A solution of crude ethyl α-bromophenylacetate (2.43 g, 10 mmol) in ethanol (20 mL) was added dropwise to a stirred solution of ethylenediamine (1.2 g, 20 mmol) in 30 mL of ethanol. After the addition was completed, a solution of sodium ethoxide (8.5 mL, 20 mmol, 21 wt. % solution in ethyl alcohol) was added and the reaction was heated under reflux 16 h. The excess ethylenediamine and ethanol were removed under reduced pressure. The residue was extracted with ethyl acetate (200 mL×3), washed with saturated NaCl solution (30 mL×2), dried over MgSO4 and filtered. The crude yellow solid obtained by rotary evaporation of ethyl acetate was purified by silica gel column chromatography. The white solid (1.1 g, 6.2 mmol, 62%) was obtained by elution with CHCl3:MeOH:NH4OH (9:1:0.1). 1H NMR (DMSO-d6): δ 2.75-2.95 (2H, m), 2.95 (1H, br s), 3.10-3.15 (1H, m), 3.21-3.25 (1H, m), 4.29 (1H, s), 7.20-7.37 (5H, m), 7.78 (1H, s). mp: 138°-140° (uncorr.) [lit.]mp: 139°-139.5° (corr.)
Name
CHCl3 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.43 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
8.5 mL
Type
reactant
Reaction Step Four
Name
Yield
62%

Synthesis routes and methods II

Procedure details

To a stirred solution of 1928 g (32.1 mol) of ethylenediamine in 2 liters of absolute ethanol was added a solution of 3130 g (12.8 mol) of ethyl α-bromophenylacetate in 4 liters of absolute ethanol at such a rate so as to maintain reflux (~45 minutes addition time). The mixture was allowed to cool to ambient temperature and then concentrated to a thick yellow slurry. The slurry was stirred with 2 liters of chloroform, filtered, and the solid washed thoroughly with chloroform (total of 8 liters). The filtrate was concentrated to near dryness and the resulting residue stirred for a short time with 2 liters of isopropanol. The solid was collected by filtration, washed with 4 liters of isopropanol, and dried to give 1224 g (54%) of 3-phenyl-2-piperazinone. This material was used as such in the next step. [Pure material could be obtained by recrystallization from benzene and then from acetone to give a white solid (mp. 139.0°-139.5° C. ).]
Quantity
1928 g
Type
reactant
Reaction Step One
Quantity
3130 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Methyl bromophenyl acetate (25 g, 109 mmol) and ethylene diamine (13.1 g, 218 mmol) were mixed in dry MeOH (180 mL) and stirred at room temperature for 15 minutes under nitrogen. Sodium methoxide (6.5 g, 120 mmol) was added in one portion and the mixture heated to reflux for 3.5 hr. The mixture was left stirring overnight at room temperature. The solvent was evaporated in vacuo to give a pale yellow gum, which was partitioned between water (100 mL) and chloroform (100 mL), the pH of the aqueous phase was adjusted with 2M HCl to pH 7.5 and extracted with more chloroform (100 mL). The combined organic phases were dried (MgSO4) and evaporated to give the title compound as a pale yellow solid (17 g, 89%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
6.5 g
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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